molecular formula C7H4BrFN2 B1380985 6-bromo-3-fluoro-1H-indazole CAS No. 1463055-91-5

6-bromo-3-fluoro-1H-indazole

Cat. No. B1380985
CAS RN: 1463055-91-5
M. Wt: 215.02 g/mol
InChI Key: RFYZNTLRAJVNQG-UHFFFAOYSA-N
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Description

“6-bromo-3-fluoro-1H-indazole” is a type of indazole derivative . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, a synergistic cobalt and copper catalytic system has been used to give 1H-indazoles .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been evaluated for their inhibitory activity against various enzymes. For instance, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising inhibitor, exhibiting good enzymatic inhibition .

Scientific Research Applications

Chemical Transformations and Synthesis

6-bromo-3-fluoro-1H-indazole is involved in various chemical transformations and synthesis processes. For instance, 3, 4-Dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-ones can transform into 1H-indazole derivatives, including those with bromo and fluoro substitutions (Fujimura et al., 1984). Furthermore, 3-bromo-1H-indazole can be used to synthesize various 3-monosubstituted 1H-indazole derivatives (Welch et al., 1992).

Biological Activity and Applications

6-bromo-3-fluoro-1H-indazole has shown potential in various biological applications. For example, some indazoles, including 6-bromo-1H-indazole, have been found to inhibit lactoperoxidase (LPO), an enzyme with antimicrobial properties, which is significant in understanding enzyme activity and potential applications in sectors like cosmetics and agriculture (Köksal & Alım, 2018). Additionally, 6-bromo-1H-indazole derivatives have been explored for their anticancer properties, showing potential as novel anticancer agents (Hoang et al., 2022).

Material Science and Crystallography

In the field of material science and crystallography, 6-bromo-3-fluoro-1H-indazole derivatives have been synthesized and characterized for their structural properties. For example, studies have been conducted on the crystal and molecular structure of 6-bromo-2-phenyl-2H-indazole derivatives (Nan'ya et al., 1987). Such research is crucial for understanding the properties of these compounds and their potential applications in various industries.

Mechanism of Action

The mechanism of action of indazole derivatives is diverse, depending on their functional groups and targets. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Future Directions

Indazole derivatives have exhibited a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, the future direction in this field could involve the development of novel indazole derivatives with enhanced biological activities and improved safety profiles.

properties

IUPAC Name

6-bromo-3-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYZNTLRAJVNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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